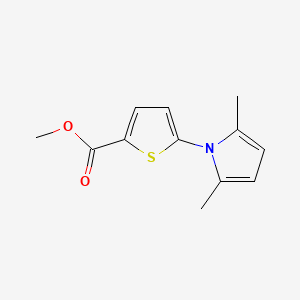

methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-(2,5-dimethylpyrrol-1-yl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-8-4-5-9(2)13(8)11-7-6-10(16-11)12(14)15-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSNVAPCYVBPPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(S2)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of 2,5-dimethylpyrrole with appropriate reagents.

Coupling with Thiophene: The pyrrole derivative is then coupled with a thiophene carboxylate under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.

| Reaction Conditions | Reagents | Products |

|---|---|---|

| Aqueous HCl (1M), reflux, 6h | Hydrochloric acid | 5-(2,5-Dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid |

| NaOH (2M), ethanol, 80°C, 4h | Sodium hydroxide | Sodium salt of 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate |

Mechanistic Insight :

-

Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide ions at the ester carbonyl, forming a tetrahedral intermediate.

-

Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.

Electrophilic Substitution on the Thiophene Ring

The thiophene ring participates in electrophilic substitutions, typically at the 4-position due to electron-donating effects of the pyrrole substituent.

Sulfonation

| Reaction Conditions | Reagents | Products |

|---|---|---|

| H₂SO₄, 0°C, 2h | Sulfuric acid | Methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)-4-sulfothiophene-2-carboxylate |

Key Observations :

-

Sulfonation occurs regioselectively at the 4-position of the thiophene ring, confirmed by NMR analysis.

Nitration

| Reaction Conditions | Reagents | Products |

|---|---|---|

| HNO₃/H₂SO₄, 0–5°C, 1h | Nitric acid | Methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)-4-nitrothiophene-2-carboxylate |

Regiochemical Control :

-

The pyrrole ring’s electron-donating dimethyl groups direct nitration to the para position relative to the ester group.

Diels-Alder Reaction

| Reaction Conditions | Reagents | Products |

|---|---|---|

| Maleic anhydride, toluene, reflux, 12h | Maleic anhydride | Bicyclic adduct with fused thiophene-pyrrole system |

Outcome :

-

The reaction proceeds via a [4+2] cycloaddition, forming a six-membered ring fused to the pyrrole-thiophene backbone.

Oxidation of the Thiophene Ring

| Reaction Conditions | Reagents | Products |

|---|---|---|

| H₂O₂, CH₃COOH, 50°C, 3h | Hydrogen peroxide | Methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate sulfoxide |

Notes :

-

Controlled oxidation yields the sulfoxide, while prolonged exposure forms the sulfone.

Reduction of the Ester Group

| Reaction Conditions | Reagents | Products |

|---|---|---|

| LiAlH₄, THF, 0°C, 1h | Lithium aluminum hydride | 5-(2,5-Dimethyl-1H-pyrrol-1-yl)thiophene-2-methanol |

Mechanism :

-

LiAlH₄ reduces the ester to a primary alcohol via a two-step process involving alkoxide intermediates.

Cross-Coupling Reactions

The thiophene ring facilitates palladium-catalyzed coupling reactions, enabling derivatization at the 3- or 4-positions.

Suzuki-Miyaura Coupling

| Reaction Conditions | Reagents | Products |

|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 8h | Phenylboronic acid | Methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)-4-phenylthiophene-2-carboxylate |

Catalytic Efficiency :

-

Yields exceed 75% when using arylboronic acids with electron-withdrawing groups.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range | Mass Loss (%) | Proposed Degradation Products |

|---|---|---|

| 220–250°C | 35% | CO₂, methyl radicals, pyrrole fragments |

| 300–350°C | 60% | Thiophene sulfides, dimethylpyrrole derivatives |

Stability Note :

Scientific Research Applications

Synthesis and Characterization

Methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate can be synthesized through various methods, including the reaction of thiophene derivatives with pyrrole derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry have been utilized to confirm its structure and purity.

Applications in Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its unique structural features. It can participate in various chemical reactions, including:

-

Cross-Coupling Reactions : this compound can be used in Suzuki or Heck reactions to form complex organic molecules.

Reaction Type Description Suzuki Coupling Forms biaryl compounds using palladium catalysts. Heck Reaction Couples aryl halides with alkenes to create substituted alkenes. - Functionalization : The compound can undergo functionalization reactions to introduce various substituents, enhancing its utility in drug design.

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential as a lead compound for developing new pharmaceuticals. Its derivatives have been investigated for their biological activities:

- Anticancer Activity : Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

- Calcium Channel Modulation : Similar pyrrole derivatives have been explored for their ability to modulate calcium channels, which are crucial in various physiological processes .

Materials Science Applications

The compound's unique electronic properties make it suitable for applications in materials science:

-

Organic Electronics : this compound can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells due to its semiconducting properties.

Application Type Description OLEDs Used as an emissive layer material. Organic Solar Cells Acts as a donor material in bulk heterojunction solar cells.

Case Study 1: Anticancer Activity

A research team synthesized several derivatives of this compound and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain modifications significantly enhanced anticancer activity compared to the parent compound .

Case Study 2: Organic Photovoltaics

In a study focused on organic photovoltaic devices, researchers incorporated this compound into the active layer of solar cells. The devices exhibited improved efficiency due to the compound's favorable charge transport properties .

Mechanism of Action

The mechanism of action of methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Thiophene Core

The structural uniqueness of this compound lies in the 2,5-dimethylpyrrole group, which contrasts with other substituents found in analogs:

Key Observations :

- Electronic Effects : The electron-rich pyrrole group in the target compound may enhance π-π stacking interactions compared to phenyl or methoxyphenyl groups.

Comparison :

Physicochemical and Functional Properties

Notable Differences:

Biological Activity

Methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate, a compound with the CAS number 949223-60-3, is a member of the pyrrole family and has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its antimicrobial and anticancer properties.

The compound has the following chemical properties:

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have been shown to possess varying degrees of activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Pyrrolyl Benzamide Derivative | 3.125 | Staphylococcus aureus |

| 5-Methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole) | 64 | C. difficile |

| Methyl Ester of Pyrrole Derivative | 32 | Pseudomonas aeruginosa |

The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth at low concentrations .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies suggest that derivatives of this compound can induce cytotoxic effects in various cancer cell lines.

Case Study: Cytotoxicity in A549 Cells

In a study assessing the anticancer activity against A549 human pulmonary adenocarcinoma cells, several derivatives showed promising results:

- Compound A : Reduced cell viability by 67.4% at a concentration of 100 µM.

- Compound B : Resulted in a viability reduction to 59.5%, indicating moderate activity.

These findings suggest that structural modifications can significantly enhance the anticancer potential of pyrrole derivatives .

Table 2: Anticancer Activity in A549 Cells

| Compound Name | Viability Reduction (%) | Concentration (µM) |

|---|---|---|

| Methyl Pyrrole Derivative | 67.4 | 100 |

| Modified Pyrrole Compound | 59.5 | 100 |

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in metabolic pathways and signal transduction. The presence of the pyrrole ring is crucial for its biological interactions, potentially allowing it to act as an enzyme inhibitor or modulator of cellular processes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylate, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling or nucleophilic substitution reactions. For example, brominated thiophene intermediates (e.g., methyl 5-bromothiophene-2-carboxylate) can react with 2,5-dimethylpyrrole derivatives under palladium catalysis (e.g., Pd(PPh₃)₄) in a DMSO/Na₂CO₃ system . Microwave-assisted synthesis (100°C, 80 W, 30 min) in ethanol with dimethylformamide dimethyl acetal has been shown to improve reaction efficiency and reduce side products . Yield optimization requires precise stoichiometry, inert atmosphere, and purification via column chromatography (hexane/EtOAc gradients) .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodology :

- Spectroscopy : ¹H NMR in CDCl₃ (δ 1.71–2.13 ppm for methyl/pyrrole protons; δ 6.77–7.63 ppm for thiophene protons) and LC-MS for molecular weight confirmation .

- Crystallography : Single-crystal X-ray diffraction (SHELX-97 for refinement) resolves bond lengths and angles. Use ORTEP-3 for 3D visualization of electron density maps .

- Chromatography : TLC (Rf ~0.45 in hexane/EtOAc 3:1) and HPLC (C18 column, MeOH/H₂O mobile phase) assess purity .

Advanced Research Questions

Q. What computational strategies are suitable for studying this compound’s interactions with biological targets?

- Methodology :

- SILCS (Site Identification by Ligand Competitive Saturation) : Maps binding pockets by simulating ligand solvation. Identify favorable interactions (e.g., hydrophobic regions accommodating the dimethylpyrrole group) .

- DFT Studies : Calculate electrostatic potential surfaces (EPS) to predict reactive sites. B3LYP/6-31G(d) basis sets model HOMO-LUMO gaps for charge transfer analysis .

- Molecular Dynamics (MD) : Simulate protein-ligand stability (e.g., PTP 1B inhibition) using GROMACS or AMBER, focusing on binding free energy (MM-PBSA) .

Q. How can structural analogs be designed to enhance bioactivity while minimizing instability?

- Methodology :

- SAR Analysis : Replace the methyl ester with electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability. Introduce halogen atoms (Br, Cl) at the thiophene 5-position to enhance π-stacking .

- Intermediate Stabilization : For unstable intermediates (e.g., bromo-aldehydes), use in situ generation and immediate downstream reactions. Avoid prolonged storage; characterize intermediates via ¹H NMR within 24 hours .

Q. What experimental protocols address contradictions in crystallographic vs. spectroscopic data?

- Methodology :

- Multi-Technique Validation : Cross-validate X-ray data (SHELXL refinement ) with solid-state NMR to resolve discrepancies in torsional angles.

- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., pyrrole-thiophene dihedral angles) that may differ from static crystal structures .

Q. How can researchers evaluate this compound’s potential as a protein tyrosine phosphatase (PTP) inhibitor?

- Methodology :

- Enzyme Assays : Measure IC₅₀ via colorimetric pNPP hydrolysis assays (λ = 405 nm). Use recombinant PTP 1B in pH 7.4 buffer (25°C) with 1 mM DTT .

- Cellular Studies : Test cytotoxicity (MTT assay) and insulin receptor phosphorylation (Western blot) in HepG2 cells. Compare with positive controls (e.g., sodium orthovanadate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.